4-Methylcyclohex-3-ene-1-carboxylic acid
Overview
Description
4-Methylcyclohex-3-ene-1-carboxylic acid is an organic compound with the molecular formula C8H12O2 It is a derivative of cyclohexene, featuring a carboxylic acid group and a methyl group attached to the cyclohexene ring
Synthetic Routes and Reaction Conditions:
Hydrolysis of Esters: One common method involves the hydrolysis of methyl 4-methylcyclohex-3-ene-1-carboxylate. This reaction typically uses an acid or base catalyst under reflux conditions to yield this compound.
Oxidation of Alcohols: Another method involves the oxidation of 4-methylcyclohex-3-en-1-ol using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production often involves the large-scale hydrolysis of esters or the oxidation of alcohols, utilizing continuous flow reactors to ensure efficient and consistent production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Various nucleophiles in the presence of catalysts like sulfuric acid or phosphoric acid.
Major Products:
Oxidation: 4-Methylcyclohex-3-en-1-one or 4-methylcyclohex-3-en-1-al.
Reduction: 4-Methylcyclohex-3-en-1-ol.
Substitution: Depending on the nucleophile, products can vary widely.
Mechanism of Action
Target of Action
It’s known that this compound is a derivative of cyclohexene , which is often used in organic synthesis and may interact with various enzymes and receptors in the body.
Mode of Action
As a cyclohexene derivative, it may undergo various chemical reactions, including addition, oxidation, and reduction reactions, which could potentially alter the function of its targets .
Biochemical Pathways
Cyclohexene derivatives are known to be involved in various biochemical processes, potentially affecting multiple pathways .
Pharmacokinetics
As a small organic molecule, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
It’s known that cyclohexene derivatives can have various biological effects, depending on their specific structure and the context in which they are used .
Scientific Research Applications
4-Methylcyclohex-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Cyclohex-3-ene-1-carboxylic acid: Lacks the methyl group, resulting in different chemical properties and reactivity.
4-Methylcyclohexane-1-carboxylic acid: Saturated version, differing in reactivity and stability.
4-Methylcyclohex-2-ene-1-carboxylic acid: Positional isomer with different chemical behavior.
Uniqueness: 4-Methylcyclohex-3-ene-1-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the cyclohexene ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
4-methylcyclohex-3-ene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-6-2-4-7(5-3-6)8(9)10/h2,7H,3-5H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOQOLNBTPTFEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4342-60-3 | |
Record name | 3-Cyclohexene-1-carboxylic acid, 4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004342603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4342-60-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99286 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methyl-3-cyclohexene-1-carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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